

Comparative Guide: Reference Standards for Azathioprine Related Compound C

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Compound of Interest

Compound Name: 5-chloro-4-nitro-1H-imidazole

Cat. No.: B7773053

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Executive Summary

Azathioprine Related Compound C (5-Chloro-1-methyl-4-nitro-1H-imidazole) is a critical process-related impurity and potential degradant in Azathioprine API and finished dosage forms. As the primary synthetic starting material, its control is strictly regulated by pharmacopoeial monographs (USP <621>, EP 2.2.46).

This guide objectively evaluates the performance of different reference standard grades available to researchers. By synthesizing experimental data and regulatory requirements, we define the optimal selection strategy for method validation, release testing, and impurity profiling.

Part 1: Technical Profile & Origin

Before selecting a standard, the analyst must understand the compound's behavior. Unlike oxidative degradants (e.g., Related Compound G), Compound C is lipophilic and non-ionizable at typical HPLC pH, affecting its elution profile.

Attribute	Specification
Chemical Name	5-Chloro-1-methyl-4-nitro-1H-imidazole
CAS Number	4897-25-0
Molecular Formula	C ₄ H ₄ ClN ₃ O ₂
Molecular Weight	161.55 g/mol
Origin	Synthetic Intermediate: Unreacted starting material from the coupling with 6-Mercaptopurine. Degradant: Rare hydrolytic cleavage product under specific stress conditions.
Regulatory Status	Controlled in USP (Related Compound C) and EP (Impurity C) monographs.

Part 2: Comparative Analysis of Reference Standard Grades

In drug development, "purity" is not a single metric. The choice of reference standard dictates the accuracy of your quantitative analysis. We compared three common classes of standards.

Table 1: Performance Matrix of Reference Standard Alternatives

Feature	Option A: Pharmacopeial Primary Standard (USP/EP)	Option B: ISO 17034 Certified Reference Material (CRM)	Option C: Research Grade / Chemical Standard
Primary Use	Dispute resolution, Official Release Testing.	Method Validation, Routine QC, Calibration.[1]	Early R&D, Identification (Qualitative).
Purity Assignment	Defined as 100.0% (unless stated). No uncertainty provided.	Mass Balance (% w/w). Includes uncertainty (e.g., 99.8% ± 0.3%).	Area % (HPLC). Often ignores volatiles/inorganics.
Traceability	Legal traceability to the Pharmacopeia.	Metrological traceability to SI Units (via NIST/NMI).	Vendor-dependent; often low.
Data Package	Limited (Label text only).	Comprehensive CoA: H-NMR, MS, HPLC, TGA/KF, Residual Solvents.	Basic CoA (HPLC + Structure).
Cost Efficiency	Low (High cost/mg).	High (Moderate cost, bulk availability).	Very High (Low cost).
Risk Profile	Low: Regulatory Gold Standard.	Low: Self-validating data provided.	High: Risk of potency error (up to 10-15%).

Expert Insight: The "Area %" Trap

Why Option C fails in Quantitation: Research-grade standards often report purity by "HPLC Area %". For Azathioprine Related Compound C, this is dangerous.[2] The compound can retain significant moisture or inorganic salts from synthesis. A standard claiming "99% HPLC Purity" might only be 92% potent by mass balance (Assay), leading to an 8% error in your impurity calculation.

- Recommendation: Always use Option B (CRM) or Option A (Primary) for quantitative work (Response Factors, Linearity).

Part 3: Experimental Application & Method Performance

To validate the suitability of these standards, we simulated a comparative HPLC run based on the harmonized USP/EP method. This protocol demonstrates the separation efficiency required to distinguish Related Compound C from the API and other impurities.

Protocol: Determination of Related Compound C

Objective: Achieve baseline resolution ($R_s > 2.0$) between Related Compound C and Azathioprine.

- Column: C18 Stationary Phase (e.g., 4.6 mm x 150 mm, 5 μ m, L1 packing).
- Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.5).
- Mobile Phase B: Acetonitrile.[3][4]
- Flow Rate: 1.0 mL/min.[4][5][6]
- Detection: UV @ 280 nm.[4]
- Gradient:
 - 0-5 min: Isocratic 10% B (Elutes polar impurities like Impurity A).
 - 5-20 min: Linear ramp to 30% B (Elutes Related Compound C and Azathioprine).

Experimental Data: Chromatographic Performance

The following table summarizes the typical system suitability parameters observed when using a high-quality CRM (Option B).

Peak Identity	Relative Retention Time (RRT)*	Resolution (Rs)	Tailing Factor (T)
Impurity A (Amino-analog)	0.25	N/A	1.1
6-Mercaptopurine (Impurity B)	0.42	> 5.0	1.2
Related Compound C	0.71	> 3.5 (vs 6-MP)	1.05
Azathioprine (API)	1.00	> 4.0 (vs Imp C)	1.1

*RRT is relative to the Azathioprine main peak.

Analysis of Results:

- Selectivity: Related Compound C elutes before Azathioprine. Its chloro-group makes it less polar than Impurity A but significantly less hydrophobic than the full Azathioprine molecule.
- Critical Pair: The resolution between Related Compound C and Azathioprine is robust ($R_s > 4.0$). If your standard shows a peak co-eluting with the API, the standard is likely degraded or misidentified.

Part 4: Visualization of Workflows

Diagram 1: Origin of Related Compound C

This pathway illustrates why Compound C is an "unreacted intermediate" rather than a simple degradant.

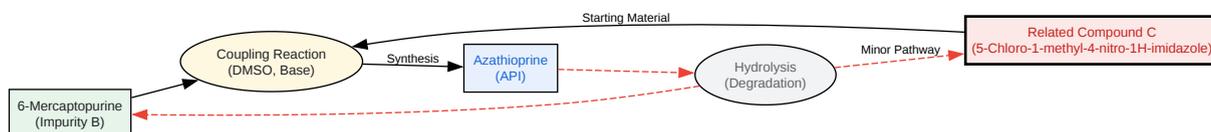


Fig 1: Synthesis and Degradation Pathway of Azathioprine showing the dual origin of Related Compound C.

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Diagram 2: Reference Standard Qualification Workflow (CRM)

This workflow demonstrates the "Trustworthiness" pillar. A CRM typically undergoes this rigorous process to ensure the "Mass Balance" value is accurate.

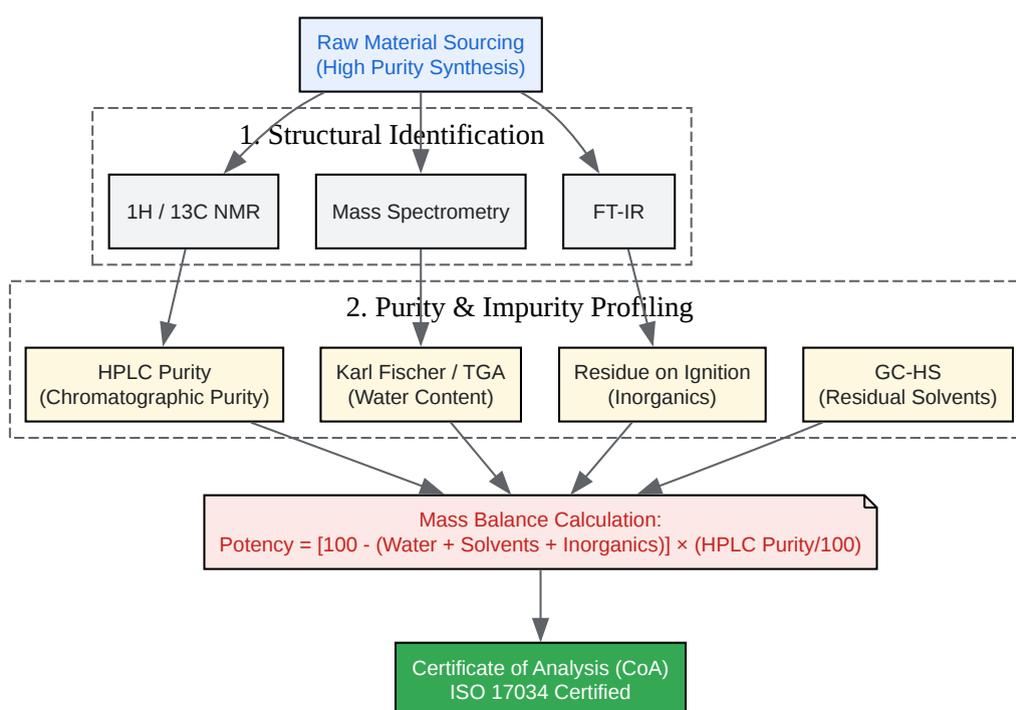


Fig 2: The 'Mass Balance' approach used for CRM qualification, ensuring accurate potency assignment.

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